molecular formula C18H22N2O3S B5319396 N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No. B5319396
M. Wt: 346.4 g/mol
InChI Key: JEDHSQJRFCCUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as DMSA-NMe, is a chemical compound with potential therapeutic applications in the treatment of cancer and other diseases. It belongs to the class of sulfonylurea compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells and induces apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a half-life of approximately 2 hours in rats and is rapidly metabolized in the liver. This compound has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It is also well-tolerated in animal studies, which makes it a promising candidate for further preclinical studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide. One area of focus could be the optimization of its therapeutic potential by further elucidating its mechanism of action. Another area of focus could be the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as diabetes and osteoporosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its low toxicity profile and well-tolerated nature make it a promising candidate for further preclinical studies. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-methyl-N-ethanolamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to yield this compound. The purity and yield of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further development as an anticancer drug.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)16-9-7-15(8-10-16)18(21)19-17-11-6-13(2)12-14(17)3/h6-12H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHSQJRFCCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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